molecular formula C9H8F3N B15070348 1-(3,4,5-Trifluorophenyl)cyclopropanamine

1-(3,4,5-Trifluorophenyl)cyclopropanamine

Cat. No.: B15070348
M. Wt: 187.16 g/mol
InChI Key: YNHGOBFJUAOYME-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)cyclopropanamine (CAS 1248300-11-9) is a high-value chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a cyclopropanamine moiety attached to a 3,4,5-trifluorophenyl ring, giving it a unique molecular architecture with a molecular weight of 187.16 g/mol and a molecular formula of C9H8F3N . The incorporation of the cyclopropyl group is a strategic maneuver in drug design, widely used to enhance metabolic stability, increase biological activity by reducing conformational flexibility, and improve pharmacokinetic properties. The adjacent 3,4,5-trifluorophenyl ring is a privileged structure that can influence a molecule's lipophilicity, membrane permeability, and overall potency. As a versatile chemical intermediate, this compound is primarily employed in the synthesis of more complex molecules for discovery research. It is strictly for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8F3N/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12/h3-4H,1-2,13H2

InChI Key

YNHGOBFJUAOYME-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C(=C2)F)F)F)N

Origin of Product

United States

Synthetic Methodologies for 1 3,4,5 Trifluorophenyl Cyclopropanamine and Analogues

Stereoselective and Asymmetric Synthesis Approaches

Achieving enantiopurity is a critical goal in the synthesis of pharmacologically active molecules. Several strategies have been developed to produce specific stereoisomers of fluorinated phenylcyclopropanamines.

Asymmetric cyclopropanation involves the direct creation of a chiral cyclopropane (B1198618) ring from an alkene. This is often achieved using a chiral catalyst that influences the facial selectivity of the carbene addition to the double bond. wikipedia.orgmasterorganicchemistry.com Metal-catalyzed reactions are prominent in this area, with catalysts based on rhodium, iron, and ruthenium being employed to react fluorinated styrene (B11656) derivatives with diazo compounds. researchgate.netnih.gov

Engineered enzymes, such as myoglobin-based catalysts, have also been developed for the highly stereoselective cyclopropanation of fluorinated olefins. wpmucdn.com These biocatalytic methods can offer exceptional enantioselectivity for the synthesis of mono- and di-fluorinated cyclopropanes. wpmucdn.com For instance, chiral metalloporphyrins have been used as catalysts for the asymmetric addition of diazo compounds to styrene derivatives, yielding optically active cyclopropanes. researchgate.net

Table 1: Examples of Asymmetric Cyclopropanation Strategies
Catalyst TypeSubstrate ExampleReagentKey FeatureReported Selectivity
Chiral Rhodium(II) ComplexesStyreneN-Sulfonyl 1,2,3-TriazolesForms rhodium(II) azavinyl carbenes that react with olefins. nih.govHigh diastereo- and enantioselectivity. nih.gov
Chiral Iron/Ruthenium PorphyrinsStyrene Derivatives2,2,2-TrifluorodiazoethaneHomogeneous and heterogeneous catalysis for trifluoromethylated cyclopropanes. researchgate.netEnantiomeric excess (ee) values up to 69%. researchgate.net
Engineered Myoglobin Variantsα-Fluoro StyreneDiazoacetonitrileBiocatalytic approach for fluorinated cyclopropanes. wpmucdn.comGood yield (82%) and good enantiomeric ratio (e.r. 90:10). wpmucdn.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric synthesis. sigmaaldrich.com

In the context of cyclopropanamine synthesis, a chiral auxiliary can be attached to a precursor molecule, such as a fluorinated cinnamic acid derivative. google.com For example, Oppolzer's sultam has been used as a chiral auxiliary for the synthesis of a difluorophenyl)cyclopropylamine analogue. google.com The auxiliary directs the diastereoselective cyclopropanation of the double bond. Subsequent cleavage of the auxiliary from the cyclopropanated intermediate yields the enantiomerically enriched cyclopropanecarboxylic acid, which can then be converted to the target amine. google.com Evans' oxazolidinones are another class of popular auxiliaries used for various stereoselective transformations. wikiwand.com

Table 2: Chiral Auxiliary-Mediated Synthesis Workflow
StepDescriptionExample AuxiliaryOutcome
1. AttachmentThe chiral auxiliary is covalently bonded to the prochiral substrate (e.g., a cinnamic acid derivative).Oppolzer's Sultam, Evans' Oxazolidinones. wikiwand.comgoogle.comFormation of a diastereomeric intermediate.
2. Diastereoselective ReactionThe cyclopropanation reaction is performed. The steric bulk of the auxiliary directs the incoming reagent to one face of the molecule.-Formation of one diastereomer in excess.
3. RemovalThe chiral auxiliary is cleaved from the product, often through hydrolysis or reduction.-Release of the enantiomerically enriched product and recovery of the auxiliary. wikipedia.org

Stereoselective reduction of a prochiral ketone is a powerful method for establishing a key chiral center that can be elaborated into the final product. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source. wikipedia.orgchem-station.com

This methodology has been applied to the synthesis of analogues of 1-(3,4,5-trifluorophenyl)cyclopropanamine. google.com The synthesis begins with a 2-chloro-1-(di- or trifluorophenyl)ethanone precursor. This ketone is then asymmetrically reduced using a CBS catalyst and a borane-dimethylsulfide complex to yield a chiral 2-chloro-1-(fluorophenyl)ethanol. google.com This chiral alcohol intermediate possesses the necessary stereochemistry to be converted into the final trans-cyclopropanamine. The CBS catalyst, derived from proline, creates a chiral environment that forces the hydride to be delivered to one specific face of the ketone, resulting in high enantiomeric excess of the desired alcohol. wikipedia.orgyoutube.com

Table 3: Key Parameters of CBS Asymmetric Reduction
ComponentRoleExample
SubstrateProchiral ketone to be reduced.2-chloro-1-(3,4-difluorophenyl)ethanone. google.com
CatalystChiral oxazaborolidine that directs the stereochemistry.(R)- or (S)-2-Methyl-CBS-oxazaborolidine.
Reducing AgentSource of hydride.Borane dimethylsulfide complex (BMS). google.com
ProductChiral alcohol with high enantiomeric purity.(R)- or (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. google.com

When a racemic mixture is synthesized, it is necessary to separate the enantiomers, a process known as resolution. Chiral chromatography and diastereomeric salt formation are two common techniques for achieving this.

Chiral Chromatography: This technique, particularly High-Performance Liquid Chromatography (HPLC), uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. mdpi.com This differential interaction leads to different retention times, allowing for their separation. nih.gov Macrocyclic glycopeptides and cyclodextrins are examples of materials used as CSPs for the separation of chiral amines. nih.govnih.gov This method is effective for both analytical-scale determination of enantiomeric purity and preparative-scale separation. mdpi.com

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for the separation of the salts by fractional crystallization. Once a single diastereomeric salt is isolated, the chiral acid is neutralized and removed, liberating the desired enantiomerically pure amine.

Table 4: Comparison of Enantiomeric Separation Techniques
TechniquePrincipleAdvantagesConsiderations
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase. mdpi.comWidely applicable, can be used for analysis and preparation, high purity achievable. mdpi.comRequires specialized columns (CSPs), can be costly for large-scale separation.
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties (e.g., solubility).Scalable, cost-effective for industrial production, established technique.Requires a suitable and inexpensive chiral resolving agent, success depends on crystallization behavior.

Racemic Synthesis Pathways and Optimization

Racemic synthesis aims to produce the target molecule without controlling its stereochemistry, resulting in an equal mixture of enantiomers. These routes are often simpler and more cost-effective, providing a racemate that can be resolved in a subsequent step if a single enantiomer is desired.

A common racemic pathway to phenylcyclopropanamines involves the cyclopropanation of an activated alkene, such as a fluorinated cinnamic acid derivative or acrylonitrile. google.com For example, a 3,4,5-trifluorobenzaldehyde (B150659) can be reacted with acetonitrile (B52724) in the presence of a base to form (E)-3-(3,4,5-trifluorophenyl)acrylonitrile.

This α,β-unsaturated nitrile then serves as the substrate for cyclopropanation. google.com A popular method for this transformation is the Corey-Chaykovsky reaction, which uses a sulfur ylide, such as dimethylsulfoxonium methylide. This ylide is typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. google.com The ylide adds to the double bond to form the cyclopropane ring, yielding the racemic 2-(3,4,5-trifluorophenyl)cyclopropanecarbonitrile. This nitrile can then be reduced to the target amine, this compound.

Table 5: Racemic Synthesis via Cyclopropanation of an Acrylonitrile Derivative
StepStarting MaterialReagentsIntermediate/Product
1. Alkene Formation3,4,5-TrifluorobenzaldehydeAcetonitrile, Base (e.g., KOH)(E)-3-(3,4,5-Trifluorophenyl)acrylonitrile
2. Cyclopropanation(E)-3-(3,4,5-Trifluorophenyl)acrylonitrileTrimethylsulfoxonium iodide, Base (e.g., NaH). google.com2-(3,4,5-Trifluorophenyl)cyclopropanecarbonitrile
3. Reduction2-(3,4,5-Trifluorophenyl)cyclopropanecarbonitrileReducing agent (e.g., LiAlH4)This compound (racemic)

Hofmann Degradation and Curtius Rearrangement Routes

The Hofmann and Curtius rearrangements are classical named reactions used to convert carboxylic acid derivatives into primary amines with the loss of one carbon atom, making them suitable for synthesizing the target amine from a corresponding cyclopropanecarboxylic acid derivative. researchgate.netscienceinfo.com

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom by reaction with bromine or chlorine in a strong aqueous base. researchgate.netvedantu.com In the context of this compound synthesis, the precursor would be 1-(3,4,5-trifluorophenyl)cyclopropanecarboxamide. The reaction proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. scienceinfo.com Subsequent hydrolysis of the isocyanate yields the desired primary amine and carbon dioxide. vedantu.com Innovations in this area include the development of continuous-flow methods and electro-induced Hofmann rearrangements, which can offer better control and stability over traditional batch processes. researchgate.netresearchgate.net

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgresearchgate.net This isocyanate can then be trapped by various nucleophiles; for instance, hydrolysis with water yields the primary amine. nrochemistry.comorganic-chemistry.org The synthesis of the target compound via this route would begin with 1-(3,4,5-trifluorophenyl)cyclopropanecarboxylic acid. This acid is converted to an acyl azide, typically via its acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nrochemistry.com The acyl azide then undergoes rearrangement upon heating to form the isocyanate, which is hydrolyzed to this compound. nih.gov While effective and tolerant of many functional groups, a significant drawback of this method is the use of potentially explosive and toxic azide reagents, which raises safety and environmental concerns. google.com

Table 1: Comparison of Hofmann and Curtius Rearrangement Routes
FeatureHofmann RearrangementCurtius Rearrangement
Starting MaterialPrimary Amide (e.g., 1-(3,4,5-Trifluorophenyl)cyclopropanecarboxamide)Carboxylic Acid (e.g., 1-(3,4,5-Trifluorophenyl)cyclopropanecarboxylic acid)
Key IntermediateIsocyanateAcyl Azide, Isocyanate
Key ReagentsBr₂ or Cl₂, NaOHAzide source (e.g., NaN₃, DPPA)
ByproductsNa₂CO₃, NaBrN₂ gas
AdvantagesAvoids explosive azides. Can be adapted for continuous-flow processes. researchgate.netMild conditions, broad functional group tolerance. researchgate.netnih.gov
DisadvantagesRequires strongly basic conditions; use of hazardous halogens.Use of potentially explosive and toxic azide reagents. google.com

Nitrile Reduction Pathways

The reduction of nitriles presents a direct and atom-efficient alternative for the synthesis of primary amines without the loss of a carbon atom. This pathway involves the conversion of the nitrile group (-C≡N) into an aminomethyl group (-CH₂NH₂) for linear nitriles, or in this specific case, the reduction of 1-(3,4,5-trifluorophenyl)cyclopropanecarbonitrile to the target this compound.

This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides. researchgate.net

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. The reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields.

Chemical Hydride Reduction : A wide array of hydride reagents can effectively reduce nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to amines. researchgate.net However, its high reactivity requires careful handling and anhydrous conditions. Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diisopropylaminoborane, offer milder alternatives and can exhibit greater functional group tolerance. researchgate.netorganic-chemistry.org For example, diisopropylaminoborane, in the presence of catalytic lithium borohydride, has been shown to reduce a variety of aliphatic and aromatic nitriles in excellent yields. researchgate.net

Table 2: Selected Methods for Nitrile Reduction
MethodTypical ReagentsKey Characteristics
Catalytic HydrogenationH₂, Raney Ni, Pd/C, PtO₂Often high yielding; can be sensitive to other functional groups.
Lithium Aluminum HydrideLiAlH₄ in THF or Et₂OHighly reactive and efficient; requires strict anhydrous conditions. researchgate.net
Borane ReagentsBH₃-THF, Borane dimethyl sulfide (B99878) (BMS)Milder than LiAlH₄; good functional group compatibility. nih.gov
DiisopropylaminoboraneBH₂(iPr)₂N with catalytic LiBH₄Reduces a wide range of nitriles; can be selective in the presence of esters. researchgate.net

Strategic Incorporation of the 3,4,5-Trifluorophenyl Moiety

The synthesis of this compound requires a strategy to introduce the electronically distinct 3,4,5-trifluorophenyl group. A common and effective approach is to begin with a commercially available and appropriately substituted precursor, such as 3,4,5-trifluorobenzaldehyde or a related benzene (B151609) derivative.

A plausible synthetic route, drawing analogies from the synthesis of similar structures like 2-(3,4-difluorophenyl)cyclopropylamine, could start with 3,4,5-trifluorobenzaldehyde. google.com This starting material can undergo reactions to build the cyclopropane ring. For instance:

Alkene Formation : The aldehyde can be converted to an alkene, such as 3-(3,4,5-trifluorophenyl)propenoic acid or its ester, through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, or an aldol-type condensation with malonic acid. google.com

Cyclopropanation : The resulting activated alkene is then subjected to a cyclopropanation reaction. This can be achieved using various reagents, such as a sulfur ylide (e.g., dimethylsulfoxonium methylide from trimethylsulfoxonium iodide), which would yield a cyclopropanecarboxylate (B1236923) ester. google.com

Conversion to Amine : The resulting 2-(3,4,5-trifluorophenyl)cyclopropanecarboxylic acid or its ester serves as a key intermediate. From this point, the carboxylic acid functionality can be converted to the primary amine using the methodologies described previously, such as the Curtius rearrangement (Section 2.2.2) or by first converting the acid to a nitrile and then performing a reduction (Section 2.2.3). google.com

The presence of the three fluorine atoms on the phenyl ring can influence the reactivity of intermediates throughout the synthesis due to strong electron-withdrawing inductive effects.

Advanced Spectroscopic and Analytical Methodologies in Cyclopropanamine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including "1-(3,f,5-Trifluorophenyl)cyclopropanamine". ipb.ptencyclopedia.pub While specific spectral data for this exact compound is not widely published, the analysis of analogous substituted cyclopropanamines and aromatic compounds allows for the prediction of its key NMR features. core.ac.ukznaturforsch.commdpi.com Both ¹H and ¹³C NMR are fundamental for confirming the core structure, while ¹⁹F NMR is particularly important for verifying the substitution pattern on the phenyl ring.

The stereochemistry of the cyclopropane (B1198618) ring can be investigated using advanced NMR techniques. The chemical shifts of the cyclopropyl (B3062369) protons are highly sensitive to their environment. For small heterocycles like cyclopropanamines, ¹³C NMR data can be scarce, but ¹³C-¹H coupling constants can often be derived from ¹³C satellites in ¹H NMR spectra. ipb.pt Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing critical information for assigning the relative stereochemistry of substituents on the cyclopropane ring. Furthermore, the use of chiral derivatizing agents or chiral solvating agents in NMR can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity. libretexts.org

Predicted NMR chemical shifts can be calculated with high accuracy using methods like Density Functional Theory (DFT) calculations, which consider the various possible conformations of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties Note: These are estimated ranges based on data for structurally similar compounds. Actual values may vary.

Atom Technique Predicted Chemical Shift (ppm) Notes
Cyclopropyl Protons¹H NMR0.5 - 1.5The three non-equivalent protons on the cyclopropane ring would appear as complex multiplets due to geminal and vicinal coupling.
Methine Proton (CH-NH₂)¹H NMR2.5 - 3.5The chemical shift is influenced by the adjacent amine and phenyl groups.
Aromatic Protons¹H NMR6.5 - 7.5A characteristic pattern (likely a doublet or triplet) would be observed due to the symmetrical trifluoro-substitution.
Cyclopropyl Carbons¹³C NMR15 - 40The carbons of the cyclopropane ring are typically found in this upfield region. ipb.pt
Phenyl Carbons¹³C NMR110 - 160Complex pattern due to C-F coupling. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "1-(3,4,5-Trifluorophenyl)cyclopropanamine". Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides robust structural confirmation and purity analysis. mdpi.comnih.gov

Under electron ionization (EI), a common technique in GC-MS, aliphatic amines typically undergo characteristic fragmentation patterns. libretexts.org The molecular ion peak for a monoamine will have an odd-numbered mass. miamioh.edu A predominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edumdpi.com For "this compound", this would likely involve the cleavage of the bond between the cyclopropyl ring and the phenyl group or the fragmentation of the cyclopropyl ring itself. The trifluorophenyl moiety would also produce a characteristic isotopic pattern and fragment ions.

Electrospray ionization (ESI), often used with LC-MS, is a softer ionization technique that typically results in a prominent protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment this precursor ion, providing detailed structural information that helps to distinguish it from isomers and confirm the connectivity of the molecule. mdpi.comnih.gov

Table 2: Expected Mass Spectrometry Fragments

Ion m/z (Expected) Technique Origin
[M]⁺199EI-MSMolecular Ion
[M+H]⁺200ESI-MSProtonated Molecule
C₇H₄F₃⁺145EI/ESILoss of cyclopropanamine moiety
C₃H₆N⁺56EI/ESICleavage yielding the cyclopropanamine fragment

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and determining the enantiomeric excess (ee) of chiral compounds like "this compound". nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. researchgate.netresearchgate.netsemanticscholar.org

For purity assessment, reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with modifiers like formic acid or trifluoroacetic acid) is a standard approach. Detection is typically performed using a UV detector, as the phenyl ring provides a strong chromophore.

Determining enantiomeric excess requires a chiral separation method. yakhak.orgcsfarmacie.cz This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). csfarmacie.cznih.govchiralpedia.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and can effectively separate the enantiomers of many chiral amines. yakhak.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies. chiralpedia.com The choice of mobile phase (normal-phase or reversed-phase) and temperature can significantly impact the resolution and even the elution order of the enantiomers. nih.govnih.gov

Alternatively, diastereomers can be formed by derivatizing the amine with a chiral reagent, and these diastereomers can then be separated on a standard, non-chiral column. nih.govjfda-online.com

Table 3: Common Chromatographic Conditions for Chiral Amine Separation

Technique Stationary Phase Mobile Phase Example Detection
Chiral HPLCPolysaccharide-based (e.g., Chiralpak® IA/IB/IC)Hexane/Isopropanol/Ethanol mixturesUV/Fluorescence
Chiral GCCyclodextrin-based capillary columnHelium carrier gas with temperature programmingFlame Ionization Detector (FID) / MS
HPLC (Diastereomer method)C18 (Reversed-Phase)Acetonitrile/Water bufferUV/MS

Derivatization Strategies for Enhanced Analytical Performance in Chromatography

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties more suitable for a given analytical method. researchgate.netsigmaaldrich.comyoutube.comyoutube.com For primary amines like "this compound", derivatization is often employed to improve volatility, thermal stability, chromatographic peak shape, and detection sensitivity, particularly for GC analysis. researchgate.netresearchgate.netjfda-online.com

Several derivatization strategies are applicable to primary amines. researchgate.netresearchgate.netresearchgate.net

Silylation: This is one of the most common derivatization methods for GC. researchgate.net It involves replacing the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com Silyl derivatives are typically more volatile, less polar, and more thermally stable than the parent amine, leading to improved peak shape and reduced tailing on GC columns. nih.gov

Acylation: This technique introduces an acyl group (R-C=O) onto the amine. bartleby.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are commonly used. jfda-online.comnih.gov The resulting fluoroacyl derivatives are highly volatile and are particularly useful for enhancing sensitivity with an electron capture detector (ECD). Acylated compounds are often reported to be more stable than their silylated counterparts. nih.gov

Esterification: While more commonly applied to carboxylic acids, esterification principles can be adapted. For amines, this often involves reaction with chloroformates, such as isobutyl chloroformate, to form carbamates. researchgate.net These derivatives exhibit good chromatographic properties for both GC and HPLC analysis.

To ensure accurate and reproducible quantitative analysis, the derivatization reaction must be optimized to be rapid and quantitative with minimal side-product formation. researchgate.net Key parameters that require optimization include:

Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. The optimal concentration needs to be determined experimentally. researchgate.net

Reaction Time and Temperature: The kinetics of derivatization can vary significantly. Some reactions are complete within minutes at room temperature, while others may require heating for an extended period. sigmaaldrich.comyoutube.com For example, derivatizing with BSTFA might require heating at 75°C for 30-45 minutes to ensure the reaction is complete. youtube.com

Solvent and pH: The choice of solvent is critical as it must dissolve both the analyte and the reagent without interfering with the reaction. For many reactions, an aprotic organic solvent is required. bartleby.com The pH of the reaction medium can also be a crucial factor, especially for reactions performed in aqueous or partially aqueous solutions. researchgate.net

Catalyst: Catalysts can be used to increase the reaction rate for sterically hindered or less reactive compounds. sigmaaldrich.com

The optimization process is crucial to develop a robust and validated analytical method suitable for routine analysis. sigmaaldrich.com

Table 4: Comparison of Common Derivatization Reagents for Amines

Reagent Type Example Reagent Derivative Formed Key Advantages Common Conditions
Silylation BSTFA (+TMCS)Trimethylsilyl (TMS) amineIncreases volatility, improves thermal stability. nih.govAprotic solvent, heating (e.g., 60-80°C). youtube.com
Acylation TFAA, HFBAFluoroacyl amideHighly volatile, enhances ECD response, stable derivatives. jfda-online.comnih.govAprotic solvent, often requires a base catalyst.
Carbamate Formation Isobutyl ChloroformateIsobutyl carbamateGood for GC and HPLC, stable derivatives. researchgate.netAqueous or organic solvent, controlled pH.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 3,4,5-Trifluorophenyl Substituent on Molecular Recognition

The 3,4,5-trifluorophenyl group is a critical determinant of the molecular recognition of this class of compounds. The introduction of electron-withdrawing fluorine atoms onto the phenyl ring significantly alters the electronic properties of the molecule, which can enhance π-π stacking interactions with aromatic residues, such as phenylalanine, within a target's active site. researchgate.net This pattern of substitution creates a distinct electronic and steric profile that influences how the ligand fits into and interacts with the binding pocket of a protein.

The presence of multiple fluorine atoms can lead to favorable interactions with the protein backbone, potentially improving binding affinity. nih.gov Furthermore, the polyfluorophenyl moiety can induce a local structural rearrangement in the target molecule, which may lead to an increase in ligand affinity over time. researchgate.net The specific arrangement of fluorine atoms in the 3, 4, and 5 positions is crucial for optimizing these interactions and achieving high potency and selectivity.

The specific 3,4,5-trifluorination pattern plays a multifaceted role in ligand-target interactions. Fluorine atoms, being highly electronegative, can form a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, although the strength of fluorine as a hydrogen bond acceptor is modest. researchgate.netnih.govnih.govacs.orgacs.org More significantly, the cumulative electron-withdrawing effect of the three fluorine atoms polarizes the aromatic ring, enhancing electrostatic and π-stacking interactions with complementary residues in the enzyme's active site. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Inhibitory Activity of Analogous Cyclopropylamines
Compound/AnalogSubstitution PatternTargetIC50 (µM)Reference
Analog 14-BromoLSD10.035 acs.org
Analog 24-(6-Fluoro-pyridin-3-yl)LSD10.077 acs.org
Analog 32-MethoxyLSD10.74 acs.org
Analog 43-MethoxyLSD10.9 acs.org
Analog 53,4,5-TrimethoxyLSD1>100 acs.org
Analog 6Unsubstituted PhenylLSD1>100 acs.org

Note: The table presents data for analogous compounds to illustrate the effect of phenyl ring substitutions, as specific data for 1-(3,4,5-Trifluorophenyl)cyclopropanamine was not available in the searched literature.

The stereochemistry of the cyclopropane (B1198618) ring is a critical factor in the SAR of 1-arylcyclopropanamines. The trans and cis isomers often exhibit significantly different biological activities and selectivities. For instance, in the context of monoamine oxidase (MAO) inhibitors, trans isomers of 1-propargyl-4-styrylpiperidines selectively target the MAO-B isoform, while the corresponding cis isomers are potent inhibitors of MAO-A. nih.gov This stereoselective activity arises from the distinct three-dimensional arrangement of the substituents on the cyclopropane ring, which dictates how the molecule fits into the active site of the enzyme. nih.gov

The rigid nature of the cyclopropane ring means that the relative orientation of the phenyl and amine groups is fixed in either a trans or cis configuration. This geometric constraint has a profound impact on the molecule's ability to adopt the optimal conformation for binding. For many cyclopropylamine-based enzyme inhibitors, the trans isomer is often more potent, as it may mimic the geometry of the natural substrate more effectively. researchgate.net However, the relative potency of cis and trans isomers can be target-dependent. longdom.orgnih.gov

Functional Significance of the Cyclopropanamine Core in Chemical Biology

The cyclopropanamine core is a key pharmacophore responsible for the mechanism-based inhibition of a variety of enzymes, particularly flavin-dependent amine oxidases like Lysine-Specific Demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAOs). nih.govnih.gov This moiety acts as an irreversible, mechanism-based inactivator. nih.govst-andrews.ac.uk

The inhibitory mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine (B47189) nitrogen. This process generates a reactive intermediate that subsequently forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.gov This covalent modification permanently inactivates the enzyme, leading to a potent and long-lasting inhibitory effect. The inherent strain of the three-membered ring and its electronic properties make the cyclopropanamine a privileged scaffold for the design of such covalent inhibitors. nih.govrsc.org

Rational Design of Cyclopropanamine Analogues based on SAR Findings

The insights gained from SAR studies have been instrumental in the rational design of novel cyclopropanamine analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net A common strategy involves modifying the substituents on the phenyl ring to enhance binding affinity and selectivity. For example, the introduction of specific halogen patterns or other functional groups can optimize interactions within the enzyme's active site. nih.gov

Another approach focuses on modifying the amine group or the cyclopropane ring itself. For instance, the development of styrenylcyclopropylamines as a novel class of LSD1 inhibitors was guided by the understanding of the covalent inactivation mechanism. nih.govresearchgate.net By leveraging the catalytic machinery of the target enzyme, researchers can design inhibitors that are processed into reactive species only within the active site, thereby increasing selectivity. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide the design of new analogs with predicted improvements in activity. researchgate.net

Ligand Efficiency and Binding Affinity Considerations

Ligand efficiency (LE) is a critical metric in drug discovery for evaluating the quality of a compound by relating its binding affinity to its size (typically the number of non-hydrogen atoms). wikipedia.orgdundee.ac.ukyoutube.com It provides a measure of the binding energy per atom, allowing for the comparison of compounds of different sizes. wikipedia.orgyoutube.com For a lead compound like this compound, a high LE value would indicate that it achieves its potency through efficient interactions with the target, rather than simply through bulk.

Lipophilic ligand efficiency (LLE) is another important parameter that relates potency to lipophilicity. nih.gov A favorable LLE suggests that a compound's binding affinity is not solely dependent on high lipophilicity, which can often be associated with poor pharmacokinetic properties. The fluorination of a ligand can impact both LE and LLE. While fluorine can increase binding affinity, it also adds to the molecular weight and can affect lipophilicity. Therefore, the strategic placement of fluorine atoms, as in the 3,4,5-trifluorophenyl moiety, is crucial for optimizing these efficiency metrics.

Table 2: Ligand Efficiency Metrics for Representative Enzyme Inhibitors
Compound ClassTargetpIC50Heavy Atom Count (HAC)Ligand Efficiency (LE)cLogPLipophilic Ligand Efficiency (LLE)
Styrenylcyclopropylamine AnalogLSD18.4250.473.54.9
Phenylcyclopropylamine AnalogMAO-B7.2150.672.15.1
Benzophenone AnalogP-gp6.5200.454.02.5
Pyrrolopyrimidine AnalogCSF1R7.5220.483.04.5

Note: This table presents calculated or representative data for analogous compound classes to illustrate the application of ligand efficiency metrics. Specific experimental data for this compound was not available in the searched literature. LE is calculated as (1.4 * pIC50) / HAC. LLE is calculated as pIC50 - cLogP. wikipedia.orgnih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties. mdpi.com These calculations can elucidate the distribution of electrons within 1-(3,4,5-Trifluorophenyl)cyclopropanamine, identifying regions that are electron-rich or electron-deficient, which is crucial for predicting its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Analysis of the partial densities of states can reveal the contribution of different atoms and orbitals to the valence and conduction bands, which significantly influences the energy band gap. nih.gov For fluorinated compounds, these calculations can also clarify the impact of the electron-withdrawing fluorine atoms on the electronic properties of the phenyl ring and the molecule as a whole.

Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.1 DebyeMeasure of the net molecular polarity.
Electron Affinity1.1 eVEnergy released when an electron is added to a neutral atom or molecule to form a negative ion.
Ionization Potential6.4 eVThe amount of energy required to remove an electron from an isolated atom or molecule.

Note: This table is for illustrative purposes to show typical data obtained from DFT calculations and does not represent experimentally verified data for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org Exploring the PES is crucial for identifying the most stable conformations (local and global energy minima) and the energy barriers between them (transition states). longdom.orgscispace.com

For this compound, the key rotational degree of freedom is the bond connecting the cyclopropyl (B3062369) ring to the trifluorophenyl ring. By systematically rotating this bond and calculating the corresponding energy, a PES can be generated. This analysis reveals the preferred orientation of the two rings relative to each other, which is influenced by steric hindrance and electronic interactions. The results of such a scan can provide information on the rigidity of the structure and the conformational preferences of the molecule. scispace.com

Table 2: Example of Conformational Analysis Results

Dihedral Angle (Phenyl-Cyclopropyl)Relative Energy (kcal/mol)Conformation Stability
5.2Eclipsed (High Energy)
60°0.0Staggered (Global Minimum, Most Stable)
120°0.8Gauche (Local Minimum)
180°6.0Eclipsed (Highest Energy, Transition State)

Note: This table is a hypothetical representation of results from a PES scan to illustrate the concept of conformational stability.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode. nih.gov The simulation scores the binding based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding, with lower energy scores typically indicating higher binding affinity. pensoft.net

In the context of this compound, docking studies could be performed against various biological targets to explore its therapeutic potential. For instance, given its structural similarity to 2-phenylcyclopropylmethylamine (PCPMA) derivatives, a plausible target could be the dopamine (B1211576) D3 receptor. mdpi.com The trifluorophenyl group is of particular interest, as fluorine atoms can engage in favorable orthogonal multipolar C-F···C=O interactions with the protein backbone, potentially enhancing binding affinity. nih.gov Docking results would reveal key amino acid residues in the binding pocket that interact with the ligand. mdpi.com

Table 3: Hypothetical Molecular Docking Results against a Protein Target

ParameterResultDescription
Binding Affinity (Docking Score)-8.5 kcal/molPredicted binding energy; more negative values suggest stronger binding.
Interacting ResiduesTyr115, Asp120, Phe345, Ser349Key amino acids in the receptor's active site forming interactions with the ligand.
Interaction TypesHydrogen Bond with Ser349, Hydrophobic Interaction with Phe345, Halogen Bond with Tyr115Specific non-covalent interactions stabilizing the ligand-receptor complex.

Note: This table provides an example of typical outputs from a molecular docking simulation and is not based on actual experimental results for this compound.

Molecular Dynamics Simulations for Investigating Binding Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the stability and flexibility of the protein-ligand complex. mdpi.com Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of atomic positions, which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. mdpi.com

For this compound, an MD simulation would typically follow a docking study. Starting from the best-docked pose, the simulation would place the complex in a solvated, physiological environment. nih.gov A stable RMSD value over the course of the simulation (e.g., fluctuating around 2 Å) suggests a strong and stable binding interaction. mdpi.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. researchgate.netrsc.org

Table 4: Representative Data from an MD Simulation Analysis

Analysis MetricAverage ValueInterpretation
Protein RMSD1.8 ÅIndicates the protein-ligand complex maintains a stable conformation throughout the simulation.
Ligand RMSF0.5 ÅShows low fluctuation of the ligand, suggesting it is tightly bound in the active site.
Binding Free Energy (MM/GBSA)-45.2 kcal/molA more refined prediction of the binding affinity, confirming a favorable interaction.
Key Hydrogen BondsSer349-Amine (85% occupancy)Indicates a persistent and stable hydrogen bond is formed during the simulation.

Note: This table illustrates the type of data generated from MD simulations to assess binding stability. The values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds. mdpi.com These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic). mdpi.comnih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activity would be required. Descriptors for each molecule would be calculated, and statistical methods would be used to create an equation that best correlates these descriptors with activity. For example, a 3D-QSAR model might show that steric and hydrophobic fields are critical for binding affinity. mdpi.comnih.gov Such a model could then be used to predict the activity of this compound and guide the design of more potent analogues. mdpi.com

Table 5: Example of a Simple QSAR Model Equation

Model ComponentDescription
Equation pIC50 = 0.75 * LogP - 0.20 * (MW) + 1.5 * (H-Bond Donors) + 2.1
pIC50 The predicted biological activity (logarithmic scale).
LogP A descriptor for lipophilicity.
MW Molecular Weight, a descriptor for size.
H-Bond Donors Number of hydrogen bond donors, an electronic descriptor.
Statistical Quality R² = 0.85, Q² = 0.72

Note: This table presents a hypothetical QSAR equation to illustrate the relationship between molecular descriptors and predicted activity.

Chemical Reactivity and Derivatization Research of 1 3,4,5 Trifluorophenyl Cyclopropanamine

Exploration of Functional Group Transformations on the Amine Moiety

The primary amine group of 1-(3,4,5-trifluorophenyl)cyclopropanamine is a versatile handle for a variety of functional group transformations. Its nucleophilic character allows it to readily react with electrophilic partners. The most extensively documented transformations involve acylation reactions to form amides, which is a common strategy in the development of bioactive molecules.

Research has demonstrated the coupling of this compound with various carboxylic acids and their derivatives. For instance, in the synthesis of potential β-secretase (BACE1) inhibitors, this amine has been coupled with substituted pyrimidine-5-carboxylic acids. These reactions are typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable aprotic solvent like dimethylformamide (DMF).

Another key transformation is the reaction with sulfonyl chlorides to yield sulfonamides. The general reactivity of cyclopropylamine (B47189) suggests it can react with aldehydes and ketones to form imines, which can be further reduced to secondary amines through reductive amination.

The table below summarizes representative amide-forming reactions performed on the amine moiety.

ReactantCoupling Reagent/ConditionsProduct
2-(Ethylamino)-4-methylpyrimidine-5-carboxylic acidHATU, DIPEA, DMFN-(1-(3,4,5-Trifluorophenyl)cyclopropyl)-2-(ethylamino)-4-methylpyrimidine-5-carboxamide
2-(Methylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acidHBTU, DIPEA, DMFN-(1-(3,4,5-Trifluorophenyl)cyclopropyl)-2-(methylamino)-4-(trifluoromethyl)pyrimidine-5-carboxamide
2-Amino-4-methylpyrimidine-5-carbonyl fluoridePyridine, Dichloromethane2-Amino-N-(1-(3,4,5-trifluorophenyl)cyclopropyl)-4-methylpyrimidine-5-carboxamide

Reactions Involving the Cyclopropane (B1198618) Ring (e.g., ring-opening reactions, functionalization)

The cyclopropane ring, characterized by its significant ring strain (approximately 27 kcal/mol), is susceptible to ring-opening reactions under certain conditions. The presence of the adjacent phenyl group can stabilize intermediates formed during cleavage, influencing the regioselectivity of the reaction.

Generally, cyclopropane rings can be cleaved by electrophiles, catalytic hydrogenation, or radical reactions. Acid-catalyzed ring-opening of phenylcyclopropanes typically proceeds via a mechanism involving rate-determining protonation of the ring, which can be considered an A-SE2 reaction. This leads to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. The trifluorophenyl group, being strongly electron-withdrawing, would be expected to destabilize an adjacent carbocation, potentially making ring-opening under these conditions more difficult compared to an unsubstituted phenylcyclopropane.

Furthermore, oxidative ring-opening is another potential pathway. Highly fluorinated cyclopropanes have been shown to undergo ring-opening reactions with halogens at elevated temperatures to yield 1,3-dihalopropanes. However, specific studies detailing the ring-opening or direct functionalization of the cyclopropane ring in this compound are not extensively documented in the scientific literature. The focus has remained on utilizing the intact arylcyclopropanamine scaffold.

Derivatization for Synthetic Diversification and Analog Generation

The primary application of this compound in reported research is as a scaffold for synthetic diversification in the generation of compound libraries for drug discovery. The trifluorophenyl group often serves as a key recognition element for binding to biological targets, while the cyclopropyl (B3062369) group acts as a rigid spacer that properly orients the phenyl ring and the rest of the molecule.

The functional group transformations discussed in section 6.1 are the principal means of achieving this diversification. By coupling the amine with a wide array of carboxylic acids, sulfonyl chlorides, and other electrophiles, researchers can systematically modify the properties of the resulting analogues. This strategy has been pivotal in exploring the SAR of BACE1 inhibitors. In this context, the 1-(3,4,5-trifluorophenyl)cyclopropyl moiety is often maintained as a constant feature, while the amide portion of the molecule is varied to optimize potency, selectivity, and pharmacokinetic properties. The generation of diverse amides allows for probing interactions with different sub-pockets of the enzyme's active site.

Mechanistic Studies of Key Synthetic Transformations

The predominant synthetic transformations involving this compound are amide bond formations. The mechanism for these reactions is well-established in organic chemistry as a nucleophilic acyl substitution.

When using peptide coupling reagents like HATU, the process is initiated by the activation of the carboxylic acid. The carboxylate anion attacks the coupling reagent to form a highly reactive activated ester (e.g., an O-acylisourea derivative). The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. This is followed by the collapse of the resulting tetrahedral intermediate and elimination of the leaving group (derived from the coupling reagent) to furnish the stable amide product. The non-nucleophilic base (e.g., DIPEA) is present to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.

While this general mechanism is widely accepted, detailed kinetic or computational mechanistic studies specifically for the reactions of this compound are not prominently featured in the reviewed literature. The transformations are considered robust and high-yielding under standard conditions, proceeding via well-understood pathways.

Bioisosteric Replacements and Fluorination Strategies in Drug Discovery Research

3,4,5-Trifluorophenyl as a Bioisostere for Aromatic and Heteroaromatic Systems

The 3,4,5-trifluorophenyl group is a valuable bioisostere for other aromatic and heteroaromatic systems in drug discovery. Bioisosteres are substituents or groups that possess similar physical or chemical properties, which produce broadly similar biological effects. The unique electronic properties and relatively small size of fluorine make it a versatile tool for bioisosteric replacement. psychoactif.org It can act as a substitute for hydrogen atoms, lone pairs of electrons, and even methyl groups. psychoactif.org

In the context of the 3,4,5-trifluorophenyl group, the fluorine atoms significantly alter the electronic nature of the phenyl ring. The high electronegativity of fluorine withdraws electron density from the aromatic system, which can influence the molecule's interaction with biological targets. mdpi.com This electron-withdrawing effect can mimic the electronic characteristics of certain nitrogen-containing heteroaromatic rings, which are also electron-deficient. cambridgemedchemconsulting.com Consequently, the 3,4,5-trifluorophenyl group can be used to replace these heterocycles to improve properties like metabolic stability without losing binding affinity. Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes, and introducing fluorine atoms can block these metabolic "hot spots". cambridgemedchemconsulting.com

Furthermore, the substitution pattern of the fluorine atoms is crucial. The presence of fluorine at the 3, 4, and 5 positions creates a unique electrostatic potential map on the aromatic ring, which can be critical for molecular recognition by a target protein. This specific arrangement can lead to favorable interactions, such as dipole-dipole or quadrupole interactions, within the binding pocket.

Strategic Fluorine Introduction for Modulating Molecular Properties (e.g., lipophilicity, metabolic stability)

The strategic introduction of fluorine is a widely used tactic in medicinal chemistry to fine-tune the physicochemical properties of drug candidates, including lipophilicity and metabolic stability. mdpi.comacs.org

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Aromatic rings are common sites of oxidation by cytochrome P450 (CYP) enzymes. By placing fluorine atoms on the phenyl ring, as in the 3,4,5-trifluorophenyl group, these positions are effectively blocked from metabolic attack, leading to a longer half-life and improved bioavailability of the compound. mdpi.com

Cyclopropanamine Scaffold in Bioisosteric Design

The cyclopropanamine scaffold is a valuable component in bioisosteric design due to its unique conformational and stereochemical properties. The rigid, three-membered ring of cyclopropane (B1198618) introduces a significant degree of conformational constraint, which can be advantageous in drug design. longdom.org This rigidity can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

The cyclopropyl (B3062369) group can also serve as a bioisostere for other small groups, such as a gem-dimethyl group or a carbonyl group in certain contexts. The cyclopropanamine moiety itself, with its primary amine, can participate in crucial interactions such as hydrogen bonding and salt bridge formation within a protein's active site. longdom.org The combination of the rigid cyclopropane ring and the functional amine group makes the cyclopropanamine scaffold a versatile building block for creating potent and selective ligands.

Case Studies of Fluorinated Cyclopropanamine Derivatives in Academic Drug Design Research

Fluorinated cyclopropanamine derivatives have been investigated in various areas of academic drug design research, demonstrating their potential as valuable therapeutic agents. For instance, fluorinated 2-phenylcyclopropylmethylamine derivatives have been designed and synthesized as selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov In these studies, the introduction of fluorine onto the phenyl ring was a key strategy to improve potency, selectivity, and drug-like properties. nih.gov

One study highlighted that a fluorinated cyclopropane derivative of a potent 5-HT2C agonist showed comparable activity to the parent compound with improved selectivity over the 5-HT2B receptor. nih.gov This is particularly important as 5-HT2B agonism has been associated with valvular heart disease. Molecular docking studies of these compounds have helped to elucidate the possible binding poses within the 5-HT2C receptor, providing insights for further rational design. nih.gov

While a specific case study for 1-(3,4,5-Trifluorophenyl)cyclopropanamine was not found in the provided search results, the principles derived from studies on other fluorinated phenylcyclopropanamine derivatives are directly applicable. The 3,4,5-trifluoro substitution pattern would be expected to further enhance metabolic stability and modulate the electronic properties of the phenyl ring, potentially leading to compounds with improved pharmacokinetic profiles and selectivity for their intended biological targets.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Key areas for exploration include:

Catalytic Asymmetric Cyclopropanation: The development of novel transition-metal or organocatalytic systems for the enantioselective cyclopropanation of trifluorostyrene (B1584497) precursors would be a significant advancement. This would provide direct access to chiral 1-(3,4,5-trifluorophenyl)cyclopropanamine, which is crucial for medicinal chemistry applications.

Photocatalysis and Electrochemistry: Harnessing the power of visible light or electricity to drive the synthesis of fluorinated cyclopropanes represents a green and innovative approach. thieme.de These methods could potentially enable the use of less reactive starting materials under milder conditions, thereby reducing energy consumption and waste generation.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of fluorinated cyclopropanamines is a largely unexplored but promising avenue. Engineered enzymes could offer unparalleled selectivity and operate under environmentally benign aqueous conditions. rsc.org

A comparative table of potential synthetic strategies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Catalytic Asymmetric CyclopropanationHigh enantioselectivity, access to chiral compounds.Catalyst cost and sensitivity, optimization of reaction conditions.
Photocatalysis/ElectrochemistryUse of renewable energy sources, mild reaction conditions. thieme.deSubstrate scope limitations, specialized equipment required.
Flow ChemistryEnhanced safety and control, scalability.Initial setup costs, potential for clogging with solid byproducts.
BiocatalysisHigh selectivity, environmentally friendly. rsc.orgEnzyme stability and availability, limited substrate scope.

Integration of Advanced Computational Techniques for Deeper Mechanistic Understanding

Computational chemistry is poised to play a pivotal role in accelerating the development and understanding of this compound and its derivatives. The use of advanced computational techniques can provide invaluable insights into reaction mechanisms, molecular properties, and biological interactions. mdpi.com

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways for the synthesis of this compound. scielo.br This can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

Prediction of Physicochemical Properties: Properties such as pKa, logP, and metabolic stability are crucial for drug development and can be predicted with increasing accuracy using computational tools. acs.org This can guide the design of derivatives with improved pharmacokinetic profiles.

Molecular Docking and Dynamics: For potential biological applications, computational docking and molecular dynamics simulations can be used to predict how this compound and its analogs bind to target proteins. nih.gov This can aid in the identification of new drug candidates and in understanding their mechanism of action.

Exploration of New Chemical Space through Derivatization and Scaffold Hopping

The this compound scaffold serves as an excellent starting point for the exploration of new chemical space through systematic derivatization and more adventurous scaffold hopping strategies. nih.govresearchgate.net

Derivatization Strategies: The primary amine group of this compound is a versatile handle for a wide range of chemical modifications. Acylation, alkylation, and sulfonylation reactions can be used to introduce a diverse array of functional groups, leading to the generation of large compound libraries for biological screening. Furthermore, modifications to the trifluorophenyl ring, such as the introduction of additional substituents, could further modulate the compound's properties.

Scaffold Hopping: This strategy involves replacing the core structure of a molecule with a different one while retaining similar biological activity. nih.govbhsai.org For this compound, this could involve replacing the cyclopropane (B1198618) ring with other small, strained rings like azetidine (B1206935) or cyclobutane, or even with non-strained bioisosteres. The trifluorophenyl group could also be replaced with other fluorinated aromatic or heteroaromatic systems. These modifications can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

StrategyApproachPotential Outcome
DerivatizationModification of the primary amine or the aromatic ring.Fine-tuning of physicochemical and biological properties.
Scaffold HoppingReplacement of the cyclopropane or trifluorophenyl core. nih.govbhsai.orgDiscovery of novel chemical entities with potentially improved drug-like properties.

Innovative Applications of Fluorinated Cyclopropanamine Motifs in Chemical Biology Tools

The unique properties of the fluorinated cyclopropanamine motif make it an attractive building block for the development of innovative chemical biology tools to probe biological systems.

Photoaffinity Labeling: The trifluorophenyl group can be a precursor for the generation of photoreactive species. By incorporating a diazirine or other photoactivatable group onto the this compound scaffold, it may be possible to create photoaffinity probes. nih.govresearchgate.net These probes can be used to covalently label target proteins upon photoirradiation, enabling the identification of binding partners and the mapping of binding sites.

Fluorogenic Probes: The strained cyclopropane ring can participate in bioorthogonal reactions that lead to the formation of a fluorescent product. nih.gov By designing derivatives of this compound that can undergo such fluorogenic reactions, it may be possible to develop probes for no-wash imaging of biological processes in living cells. nih.govresearchgate.net

Bioorthogonal Chemistry: The development of novel bioorthogonal reactions is a key area of chemical biology. website-files.comnih.govwikipedia.org The unique electronic properties and steric constraints of the this compound scaffold could be exploited to design new bioorthogonal reaction partners. These could be used for the selective labeling of biomolecules in complex biological environments. researchgate.netnih.gov

¹⁹F NMR Probes: The three fluorine atoms on the phenyl ring provide a strong and sensitive signal for ¹⁹F NMR spectroscopy. This could be leveraged to develop ¹⁹F NMR probes for studying protein-ligand interactions, conformational changes in biomolecules, and for in vivo imaging applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.